(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid
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Overview
Description
(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid is an amino acid derivative characterized by the presence of an allyloxycarbonyl group attached to the amino group of propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of L-alanine with an allyloxycarbonyl group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using allyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for protection and purification steps ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The allyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the allyloxycarbonyl group is replaced by other protecting groups or functional groups.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding alcohols or carboxylate salts.
Scientific Research Applications
(S)-2-(((Allyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Serves as a building block for the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.
Material Science: Employed in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid primarily involves its role as a protected amino acid. The allyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the formation of peptide bonds between amino acids.
Drug Development Pathways: Participates in the synthesis of bioactive compounds targeting specific proteins or enzymes.
Comparison with Similar Compounds
N-Boc-L-alanine: Another protected form of L-alanine using a tert-butoxycarbonyl group.
N-Fmoc-L-alanine: Uses a fluorenylmethyloxycarbonyl group for protection.
Uniqueness: (S)-2-(((Allyloxy)carbonyl)amino)propanoic acid is unique due to the presence of the allyloxycarbonyl group, which offers specific advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups like Boc or Fmoc.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Properties
IUPAC Name |
(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYYGPXCIWHLPP-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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